molecular formula C15H11N5O3 B8397773 4-[4-(1H-Tetrazol-5-yl)benzoylamino]benzoic acid

4-[4-(1H-Tetrazol-5-yl)benzoylamino]benzoic acid

Cat. No. B8397773
M. Wt: 309.28 g/mol
InChI Key: XVSQJPIBQVIKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1H-Tetrazol-5-yl)benzoylamino]benzoic acid is a useful research compound. Its molecular formula is C15H11N5O3 and its molecular weight is 309.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(1H-Tetrazol-5-yl)benzoylamino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(1H-Tetrazol-5-yl)benzoylamino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[4-(1H-Tetrazol-5-yl)benzoylamino]benzoic acid

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

4-[[4-(2H-tetrazol-5-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C15H11N5O3/c21-14(16-12-7-5-11(6-8-12)15(22)23)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,22,23)(H,17,18,19,20)

InChI Key

XVSQJPIBQVIKMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2H-tetrazol-5-yl)benzoic acid (example 412, 4 mmol) and HOAt (4.2 mmol) in DMF (6 mL) was added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (4.2 mmol) and the resulting mixture was stirred at room temperature for 1 hour. An aliquot of this HOAt-ester solution (0.45 mL) was mixed with 0.25 mL of a solution of 4-aminobenzoic acid (1.2 mmol in 1 mL DMF). (Anilines as hydrochlorides can also be utilised, a slight excess of triethylamine was added to the hydrochloride suspension in DMF prior to mixing with the HOAt-ester.) The resulting mixture was shaken for 3 days at room temperature. 1N hydrochloric acid (2 mL) was added and the mixture was shaken for 16 hours at room temperature. The solid was isolated by centrifugation (alternatively by filtration or extraction) and was washed with water (3 mL). Drying in vacuo at 40° C. for 2 days afforded the title compound.
[Compound]
Name
HOAt-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4 mmol
Type
reactant
Reaction Step Four
Name
Quantity
4.2 mmol
Type
reactant
Reaction Step Four
Quantity
4.2 mmol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
[Compound]
Name
HOAt-ester
Quantity
0.45 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0.25 mL
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
hydrochlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.